molecular formula C21H23N3O2S B12169424 1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Cat. No.: B12169424
M. Wt: 381.5 g/mol
InChI Key: KBDPJEXZXVWUPS-UHFFFAOYSA-N
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Description

1-Amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a synthetic thienoisoquinoline derivative characterized by a fused thiophene-isoquinoline core. The molecule features a 4-ethoxyphenyl carboxamide substituent at position 2, a methyl group at position 5, and an amino group at position 1.

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

InChI

InChI=1S/C21H23N3O2S/c1-3-26-14-10-8-13(9-11-14)24-20(25)19-18(22)17-16-7-5-4-6-15(16)12(2)23-21(17)27-19/h8-11H,3-7,22H2,1-2H3,(H,24,25)

InChI Key

KBDPJEXZXVWUPS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C4CCCCC4=C(N=C3S2)C)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thienoisoquinoline core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted anilines and thiophene derivatives.

    Functionalization: Introduction of the amino group and the ethoxyphenyl group can be carried out using standard organic reactions such as nucleophilic substitution and amination.

    Final assembly: The carboxamide group is introduced in the final step, often through amide bond formation using reagents like carbodiimides or coupling agents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific biological pathways.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with isoquinoline derivatives reported in prior literature. Below is a detailed comparison based on substituents, core modifications, and inferred properties:

Table 1: Structural and Functional Comparison of Selected Isoquinoline Derivatives

Compound Name Core Structure Key Substituents Pharmacological Notes (If Available) References
Target Compound Thieno[2,3-c]isoquinoline 1-Amino, 5-methyl, N-(4-ethoxyphenyl) carboxamide Not reported in evidence N/A
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Dihydroisoquinoline Ethyl carboxylate, 6,7-dimethoxy, 1-methyl Known for metabolic stability
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Dihydroisoquinoline N-phenyl carboxamide, 6,7-dimethoxy, 1-methyl Potential CNS activity
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) Dihydroisoquinoline Acetyl group, 6,7-dimethoxy, 1-phenyl Studied for kinase inhibition

Key Observations:

Core Modifications: The target compound incorporates a thiophene ring fused to the isoquinoline core, distinguishing it from the dihydroisoquinoline derivatives in . This modification likely enhances aromatic π-stacking interactions and alters electronic properties compared to non-fused analogs . The 6,7-dimethoxy substituents in compounds 6d, 6f, and 6g are absent in the target compound, which instead features a 5-methyl group. Methoxy groups are known to influence lipophilicity and metabolic stability, suggesting the target may exhibit distinct pharmacokinetic behavior .

Substituent Variations: The N-(4-ethoxyphenyl) carboxamide group in the target compound differs from the N-phenyl carboxamide in compound 6f. The ethoxy moiety may improve solubility and bioavailability compared to unsubstituted phenyl groups . The 1-amino group in the target contrasts with the 1-methyl or 1-phenyl groups in analogs (e.g., 6d, 6g).

The absence of methylsulfonyl or acetyl groups (as in 6e and 6g) implies divergent reactivity profiles, particularly in electrophilic or nucleophilic interactions.

Biological Activity

1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C19H24N2O2SC_{19}H_{24}N_{2}O_{2}S with a molecular weight of approximately 344.47 g/mol. Its structure includes a thieno[2,3-c]isoquinoline core, which is significant for its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, it may affect tyrosinase activity, which is crucial in melanin biosynthesis.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which can protect cells from oxidative stress.

Antimicrobial Activity

Recent studies have indicated that 1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide demonstrates significant antimicrobial properties against various bacterial strains.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies using cancer cell lines have shown promising results:

  • Cell Viability Assays : MTT assays indicated that at concentrations of 10 µM to 25 µM, the compound significantly reduced cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
Cell LineIC50 (µM)
MCF-715
PC-320

These findings highlight the need for further exploration into its mechanisms of action against cancer cells.

Case Studies

  • Study on Tyrosinase Inhibition : A study investigated the inhibitory effects of the compound on tyrosinase derived from Agaricus bisporus. The compound displayed an IC50 value of 3.8 µM, indicating potent inhibition compared to standard inhibitors like kojic acid.
  • Antioxidant Activity Assessment : The antioxidant capacity was evaluated using the ABTS radical scavenging assay. The compound demonstrated an EC50 value of 9.0 µM, showcasing its potential as a natural antioxidant.

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